Regioisomeric Melting Point Differentiation: 3- vs. 1- and 2-Iodophenanthrene
The melting point of 3-iodophenanthrene (83.5–84 °C) is substantially lower than that of its regioisomers 1-iodophenanthrene (112.5–113 °C) and 2-iodophenanthrene (116–116.5 °C), and also lower than that of 3-bromophenanthrene (83–84 °C) [1]. This physical property difference is critical for purification (recrystallization) and handling (solubility, formulation) and provides a direct, quantitative basis for selecting the 3-iodo regioisomer when lower melting point and distinct solid-state packing are desired.
| Evidence Dimension | Melting point (°C) |
|---|---|
| Target Compound Data | 83.5–84.0 °C |
| Comparator Or Baseline | 1-iodophenanthrene: 112.5–113 °C; 2-iodophenanthrene: 116–116.5 °C; 3-bromophenanthrene: 83–84 °C |
| Quantified Difference | ΔT (vs. 1-iodo) = ~29 °C; ΔT (vs. 2-iodo) = ~33 °C |
| Conditions | Synthetic samples purified by standard recrystallization; melting points determined via capillary method |
Why This Matters
Melting point governs purification strategy, formulation development, and physical handling—selecting the 3-iodo regioisomer provides a significantly lower melting point than the 1- or 2-iodo analogs, enabling different crystallization and processing workflows.
- [1] Bachmann, W. E.; Boatner, C. H. The Synthesis of the Aldobionic Acid of Gum Acacia. J. Am. Chem. Soc. 1936, 58 (5), 858–860. View Source
